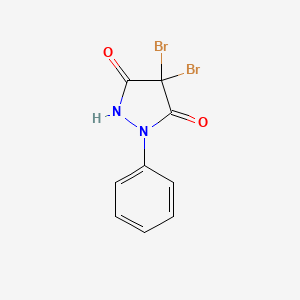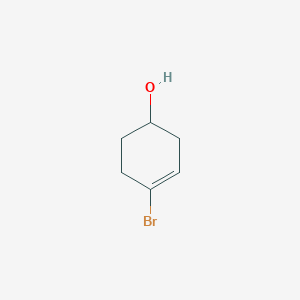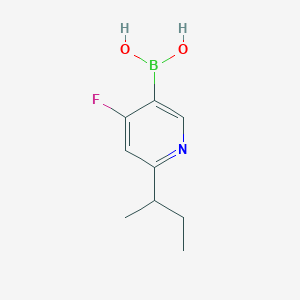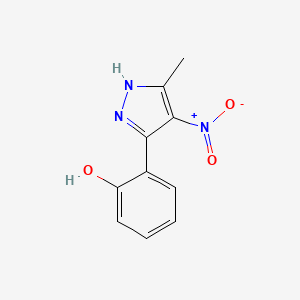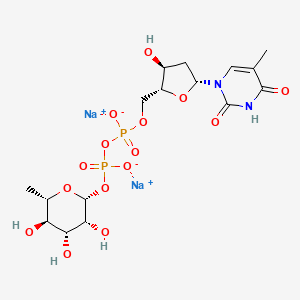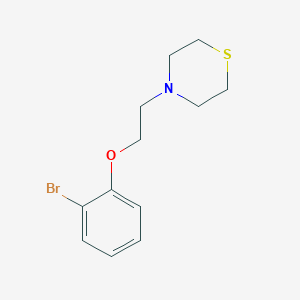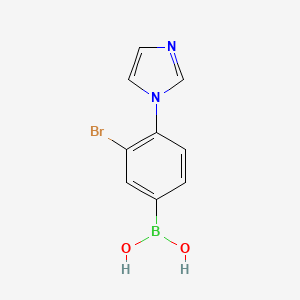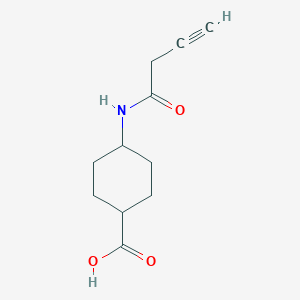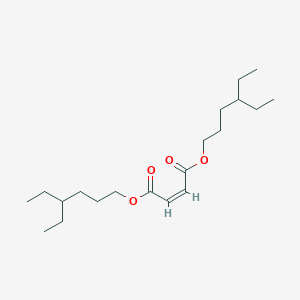![molecular formula C13H20O3 B14076736 2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)-](/img/structure/B14076736.png)
2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)- is a chiral alcohol with the molecular formula C13H20O3 and a molecular weight of 224.3 g/mol . This compound is characterized by the presence of a butanol backbone with methyl and phenylmethoxy substituents, making it a unique structure in the realm of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)- typically involves the protection of hydroxyl groups and the introduction of the phenylmethoxy group. One common method includes the reaction of 3-methyl-2-butanol with phenylmethoxy chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent alcohol.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the parent alcohol.
Substitution: The major products depend on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)- has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound in studying enzyme-catalyzed reactions and stereochemistry.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)- involves its interaction with molecular targets such as enzymes and receptors. The phenylmethoxy group can enhance its binding affinity to specific targets, influencing the compound’s biological activity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-Butanol, 3-methyl-: A simpler analog without the phenylmethoxy group.
3-Methyl-2-butanol: Another analog with a different substitution pattern.
Phenylmethoxy derivatives: Compounds with similar phenylmethoxy groups but different backbones.
Uniqueness
2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)- is unique due to its specific chiral configuration and the presence of both methyl and phenylmethoxy groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C13H20O3 |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
(2S,3R)-3-methyl-4-(phenylmethoxymethoxy)butan-2-ol |
InChI |
InChI=1S/C13H20O3/c1-11(12(2)14)8-15-10-16-9-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3/t11-,12+/m1/s1 |
Clave InChI |
PYLLKXLKTPLYJI-NEPJUHHUSA-N |
SMILES isomérico |
C[C@H](COCOCC1=CC=CC=C1)[C@H](C)O |
SMILES canónico |
CC(COCOCC1=CC=CC=C1)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14076657.png)
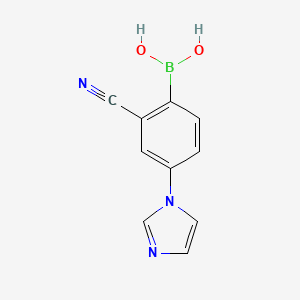
![(4S)-4-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-5-methoxy-5-oxopentanoic acid](/img/structure/B14076694.png)


